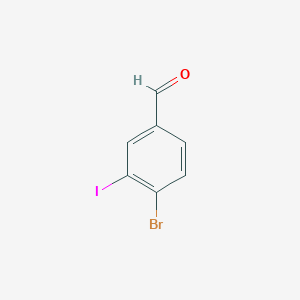

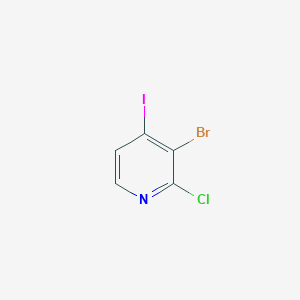

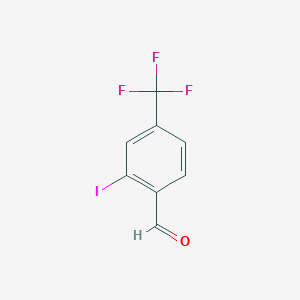

3-Bromo-2-chloro-4-iodopyridine

Vue d'ensemble

Description

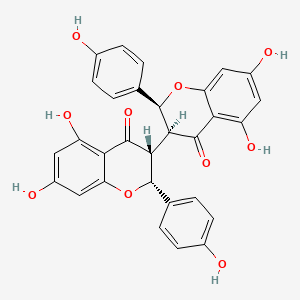

3-Bromo-2-chloro-4-iodopyridine is a halogen-rich pyridine derivative that has not been directly studied in the provided papers. However, its close analogs and derivatives have been extensively researched due to their potential as valuable building blocks in medicinal chemistry. These compounds are characterized by the presence of multiple halogens, which can be selectively substituted to create a variety of functionalized pyridines for further chemical manipulations .

Synthesis Analysis

The synthesis of halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions. This method involves the magnesiation of the pyridine ring followed by trapping with electrophiles to generate pentasubstituted pyridines . Similarly, 2-bromo-4-iodopyridine, a related compound, was synthesized from 2-bromopyridine using LDA and I2 via a 'halogen dance', which is a convenient method for creating 2,4-disubstituted pyridines .

Molecular Structure Analysis

The molecular structure of halogen-substituted pyridines has been studied using vibrational spectroscopy and theoretical calculations. For instance, 2-chloro- and 3-chloropyridine, as well as 2-bromo- and 3-bromopyridine, have been analyzed, showing that halogen substitution at the C(2) position results in a shortening of the N–C(2) bond. The other ring bond distances are little different from pyridine itself .

Chemical Reactions Analysis

The reactivity of halogen-substituted pyridines has been explored in various contexts. For example, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been described, where catalytic amination conditions lead to bromide substitution, and neat conditions without palladium catalysis favor substitution at the 2-chloro position . Additionally, the BF3-directed lithiation of 3-chloro- and 3-bromopyridine has been investigated, showing that lithiation followed by quenching with electrophiles gives C-2 substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogen-substituted pyridines are influenced by their molecular structure. The presence of halogens can lead to attractive intermolecular interactions, as observed in the crystal packing of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide, where medium strong hydrogen bonds of the type C–H···O are formed . The vibrational spectra of these compounds are correlated with their X-ray structural data, providing insights into their chemical behavior .

Applications De Recherche Scientifique

1. Halogen-Rich Intermediate Synthesis

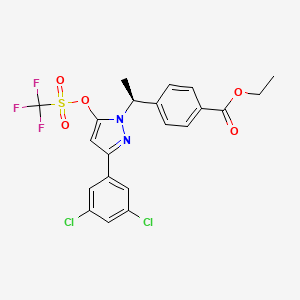

3-Bromo-2-chloro-4-iodopyridine and its analogs are valuable as halogen-rich intermediates in medicinal chemistry. Their use in synthesizing unique pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates their potential as building blocks for developing complex chemical structures. These compounds facilitate the generation of a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).

2. Crystal Packing in Halobismuthates

The reactivity of halopyridines, including 3-iodopyridine derivatives, with halobismuthate solutions leads to the formation of chloro- and bromobismuthate complexes. In these processes, halogen-halogen contacts are crucial in the formation of crystal packing. The importance of these interactions has been underscored through theoretical methods, highlighting the role of 3-iodopyridine and its derivatives in crystallography (Gorokh et al., 2019).

3. Synthesis of Alkynylpyridines

Compounds like 4-bromo-2,3,5-trichloro-6-iodopyridine, a related halopyridine, have been utilized in chemoselective Sonogashira reactions. This approach provides efficient access to a variety of mono-, di-, tri-, and pentaalkynylated pyridines. The study of selected pentaalkynylated pyridines for their UV/Vis and emission properties revealed moderate to high fluorescence quantum yields, indicating the potential of these derivatives in optical applications (Rivera et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-2-chloro-4-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWOYISCYDNWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654556 | |

| Record name | 3-Bromo-2-chloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884494-53-5 | |

| Record name | 3-Bromo-2-chloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol](/img/structure/B3030154.png)

![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver](/img/no-structure.png)